N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS No.: 1039933-69-1
Cat. No.: VC11641523
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039933-69-1 |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
| Standard InChI | InChI=1S/C16H16N2O3/c1-10-2-4-12(9-13(10)17)18-16(19)11-3-5-14-15(8-11)21-7-6-20-14/h2-5,8-9H,6-7,17H2,1H3,(H,18,19) |
| Standard InChI Key | MFQAWAUKKKUROS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)N |
Introduction
Chemical Identity and Structural Characteristics
N-(3-Amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide belongs to the class of benzodioxine derivatives, which are bicyclic compounds featuring fused benzene and dioxane rings. The compound’s IUPAC name reflects its substitution pattern: a carboxamide group at the 6-position of the benzodioxine ring and a 3-amino-4-methylphenyl moiety attached via the amide nitrogen.
Molecular Architecture
The canonical SMILES string (CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)N) reveals a planar benzodioxine core (positions 1–4) fused to a benzene ring (positions 5–10). The 6-carboxamide group connects to a meta-aminophenyl substituent bearing a para-methyl group. This arrangement introduces steric hindrance near the amino group while maintaining conjugation across the benzodioxine system.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) |
| Hydrogen Bond Acceptors | 4 (2 ether O, CONH O, NH₂) |
| Rotatable Bonds | 4 |
| Topological Polar Surface | 87.7 Ų |
The compound’s moderate polarity (TPSA = 87.7 Ų) suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), though experimental solubility data remain unpublished.
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives with 3-amino-4-methylaniline. A standard approach employs carbodiimide-mediated peptide coupling (e.g., EDCI or DCC) in anhydrous dichloromethane or THF:
Reaction conditions require strict temperature control (0–5°C) to minimize side reactions, such as over-acylation of the aniline’s amino group. Post-synthesis purification typically involves column chromatography using silica gel and a gradient of ethyl acetate in hexane.
| Quantity (mg) | Price (USD/mg) |
|---|---|
| 10–50 | $12.80 |
| 51–200 | $9.45 |
| 201–500 | $7.20 |
All shipments comply with IATA regulations for non-hazardous solids.
Future Research Directions
Priority Investigations
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ADMET Profiling: Determine absorption, distribution, metabolism, excretion, and toxicity in rodent models.
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Target Deconvolution: Apply phage display libraries to identify protein targets.
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Synthetic Methodology: Develop transition-metal-catalyzed coupling to improve yield.
Collaborative Opportunities
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Academia-Industry Partnerships: Screen compound libraries against neglected disease targets (e.g., Chagas disease).
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Government Grants: Pursue NIH R01 funding for mechanistic studies.
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